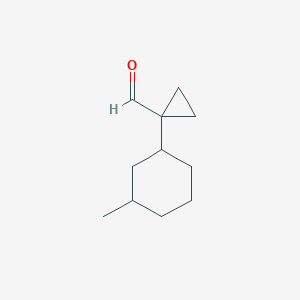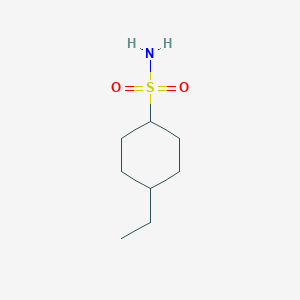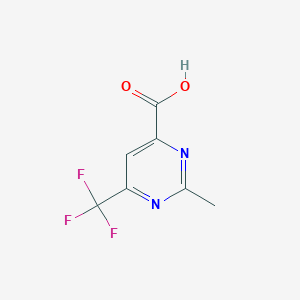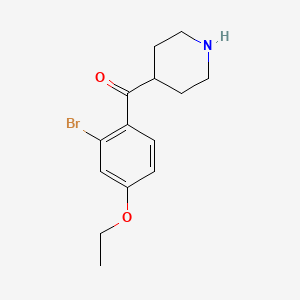
4-(2-Bromo-4-ethoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-ethoxybenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromo and ethoxy group attached to a benzoyl moiety, which is further connected to a piperidine ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-ethoxybenzoyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-ethoxybenzoic acid and piperidine.
Esterification: The 2-bromo-4-ethoxybenzoic acid is first esterified to form the corresponding ester.
Amidation: The ester is then reacted with piperidine under appropriate conditions to form the desired product.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-ethoxybenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone.
Scientific Research Applications
4-(2-Bromo-4-ethoxybenzoyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-ethoxybenzoyl)piperidine involves its interaction with specific molecular targets. The bromo and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-methoxybenzoyl)piperidine
- 4-(2-Bromo-4-ethoxyphenyl)piperidine
- 4-(2-Bromo-4-ethoxybenzyl)piperidine
Uniqueness
4-(2-Bromo-4-ethoxybenzoyl)piperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
(2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-11-3-4-12(13(15)9-11)14(17)10-5-7-16-8-6-10/h3-4,9-10,16H,2,5-8H2,1H3 |
InChI Key |
RXZVVCLVLFZSII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C2CCNCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)

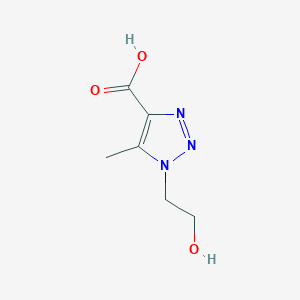
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
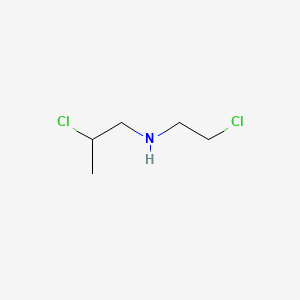
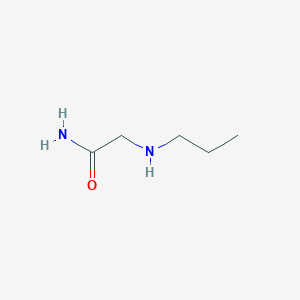
![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

